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Compound of Interest

Compound Name: Akt1&PKA-IN-2

Cat. No.: B12389640 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions regarding the potential off-target effects of the Akt inhibitor, API-2 (also known as

Triciribine or NSC 154020).

Frequently Asked Questions (FAQs)
What is API-2 and what is its primary target?

API-2 (Akt/protein kinase B signaling inhibitor-2), also known as Triciribine, is a small molecule

inhibitor that selectively targets the serine/threonine kinase Akt (also known as Protein Kinase

B).[1] It functions by suppressing the kinase activity and phosphorylation of Akt.[1][2] This

inhibition leads to the suppression of cell growth and induction of apoptosis in cancer cells

where the Akt pathway is overactive.[1][2]

Is API-2 selective for Akt?

Yes, published studies report that API-2 is highly selective for Akt.[1][2]

What kinases and signaling pathways are known to be unaffected by API-2?

Studies have shown that API-2 does not inhibit the activation of several other kinases and

signaling components, including:

Phosphatidylinositol 3'-kinase (PI3K)[1]
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Phosphoinositide-dependent kinase-1 (PDK1)[1]

Protein kinase C (PKC)[1]

Serum- and glucocorticoid-inducible kinase (SGK)[1]

Protein kinase A (PKA)[1]

Signal transducer and activators of transcription 3 (STAT3)[1]

Extracellular signal-regulated kinase-1/2 (ERK1/2)[1]

c-Jun NH(2)-terminal kinase (JNK)[1]

Does API-2 have any known off-target effects?

Besides its primary target Akt, API-2 is also known to be an inhibitor of DNA synthesis and has

shown antiviral activity against HIV-1.[3] The IC50 for HIV-1 inhibition in certain cell lines is

reported to be 20 nM.[3]
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Question/Issue Possible Cause Suggested Solution

I am not observing the

expected downstream

inhibition of Akt signaling (e.g.,

no change in p-GSK3β or p-

FOXO).

1. Suboptimal inhibitor

concentration: The IC50 of

API-2 for Akt in PC3 cells is

130 nM, with maximum growth

inhibition observed around 1-

10 µM.[3] Your experimental

system may require a different

optimal concentration. 2. Cell

line resistance: The cell line

you are using may have

intrinsic or acquired resistance

to Akt inhibition. 3. Inhibitor

instability: The inhibitor may

have degraded over time or

due to improper storage.

1. Perform a dose-response

experiment to determine the

optimal concentration of API-2

for your specific cell line and

experimental conditions. 2.

Confirm the activation status of

the Akt pathway in your cell

line (e.g., by checking basal p-

Akt levels). Consider using a

cell line with a known

dependency on Akt signaling

as a positive control. 3. Ensure

the inhibitor is stored correctly

and prepare fresh stock

solutions.

I am observing unexpected

cellular effects that do not

seem to be related to Akt

inhibition.

1. DNA synthesis inhibition:

API-2 is also a known DNA

synthesis inhibitor.[3] This can

lead to effects on cell

proliferation and viability that

are independent of its action

on Akt. 2. Unknown off-target

effects: While reported to be

highly selective, it is possible

that API-2 has uncharacterized

off-target effects in your

specific experimental model.

1. Design experiments to

decouple the effects of Akt

inhibition from DNA synthesis

inhibition. For example, use

another Akt inhibitor with a

different mechanism of action

as a comparator. You could

also assess markers of DNA

synthesis inhibition directly. 2.

Perform a rescue experiment

by overexpressing a

constitutively active form of Akt

to see if the observed

phenotype is reversed.

Consider using a broader

kinase inhibitor screen to

identify potential off-targets in

your system.
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I am seeing toxicity in my

control (non-cancerous) cells.

Inhibitor concentration too

high: Although API-2 has been

shown to be less effective at

inhibiting primary astrocytes

compared to tumor cells, high

concentrations can still induce

toxicity.[3]

Determine the GI50

(concentration for 50% growth

inhibition) for your control cell

line to establish a non-toxic

working concentration range.

Data Presentation
Illustrative Kinase Selectivity Profile of a Representative
Akt Inhibitor
Note: Comprehensive quantitative off-target data for API-2 (Triciribine) is not readily available in

the public domain. The following table is an illustrative example based on a well-characterized

pan-Akt inhibitor, GSK690693, to demonstrate how such data is typically presented. The IC50

values shown here are for GSK690693 and NOT for API-2.

Kinase IC50 (nM) Kinase Family

Akt1 2 AGC

Akt2 13 AGC

Akt3 9 AGC

PKA <100 AGC

PrkX <100 AGC

PKCα <100 AGC

AMPK 50 CAMK

DAPK3 81 CAMK

Data for GSK690693 is presented as an example.[4]
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In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency and selectivity of

an inhibitor against a panel of protein kinases.

1. Reagents and Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

ATP (Adenosine triphosphate)

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mg/ml

BSA, 0.1% β-mercaptoethanol)[5]

Test inhibitor (API-2) dissolved in a suitable solvent (e.g., DMSO)

[γ-³²P]ATP or fluorescently labeled ATP analog

96-well plates

Phosphocellulose paper or other capture method

Scintillation counter or fluorescence plate reader

2. Procedure:

Prepare inhibitor dilutions: Create a serial dilution of API-2 in the kinase assay buffer. Include

a vehicle control (e.g., DMSO) without the inhibitor.

Kinase reaction setup: In a 96-well plate, add the kinase assay buffer, the specific peptide

substrate, and the purified kinase.

Add inhibitor: Add the diluted API-2 or vehicle control to the appropriate wells.

Initiate reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-

³²P]ATP or a fluorescent ATP analog).
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Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period

(e.g., 20-30 minutes), ensuring the reaction is in the linear range.

Stop reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

Measure kinase activity:

For radioactive assays: Spot the reaction mixture onto phosphocellulose paper. Wash the

paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a

scintillation counter.

For non-radioactive assays: Measure the signal (e.g., fluorescence) using a plate reader.

Data analysis:

Calculate the percentage of kinase activity remaining at each inhibitor concentration

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the

concentration of inhibitor required to inhibit 50% of the kinase activity).

Mandatory Visualizations
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Caption: PI3K/Akt signaling pathway with the inhibitory action of API-2.
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Caption: General workflow for assessing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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